1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-methyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-10-12-7-8-13(10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQUSQAWNQDYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448008 | |
| Record name | 1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6096-36-2 | |
| Record name | 1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyl 2 Methyl 4,5 Dihydro 1h Imidazole
Retrosynthetic Analysis of the 4,5-Dihydro-1H-imidazole Core
Retrosynthetic analysis is a problem-solving technique used for planning organic syntheses. researchgate.net It involves the deconstruction of a target molecule into simpler, commercially available precursor structures. researchgate.net For the 4,5-dihydro-1H-imidazole core of the target molecule, the analysis begins by disconnecting the bonds that form the heterocyclic ring.
The most logical disconnections are at the C-N bonds of the amidine functional group. This approach simplifies the structure in two key ways:
C=N Bond Disconnection: A disconnection of the endocyclic carbon-nitrogen double bond (C=N) reveals an N-acylated diamine intermediate.
C-N Bond Disconnections: Further disconnection of the amide C-N bond and the remaining amine C-N bond of the ethylenediamine (B42938) backbone leads to two primary synthons.
This deconstruction identifies the key building blocks:
A 1,2-diamine: For the specific target, 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole, this would be N-benzylethylenediamine .
A one-carbon (C1) electrophile: This component provides the methyl-substituted carbon at the 2-position. This synthon can be conceptually derived from acetic acid . In practice, more reactive derivatives of acetic acid, such as acetonitrile (B52724) , acetic anhydride , or acetyl chloride , are often used.
Therefore, a primary synthetic strategy involves the condensation and subsequent cyclization of N-benzylethylenediamine with an appropriate acetic acid derivative.
Classical and Contemporary Synthetic Routes to the Compound
A multitude of synthetic strategies exist for forming the 2-imidazoline ring, ranging from traditional condensation reactions to modern metal-catalyzed and multicomponent approaches. mdpi.com
The cornerstone of imidazoline (B1206853) synthesis is the cyclization reaction that forms the five-membered ring. This is most commonly achieved by reacting a 1,2-diamine with a suitable one-carbon component like a nitrile, aldehyde, or carboxylic acid. mdpi.comresearchgate.net
A versatile and mild method for synthesizing 2-imidazolines involves the reaction of a 1,2-diamine with an aldehyde, followed by oxidation. organic-chemistry.orgacs.org This procedure, notably the Fujioka method, proceeds through an intermediate aminal which is then cyclized and oxidized. organic-chemistry.org
For the synthesis of the target compound, N-benzylethylenediamine would be reacted with acetaldehyde. The reaction proceeds in two main steps:
Aminal Formation: The diamine and aldehyde are mixed, typically in a solvent like dichloromethane (B109758) (DCM) at a reduced temperature (e.g., 0 °C), to form a cyclic aminal in situ. organic-chemistry.orgacs.org
Oxidation: An oxidizing agent, most commonly N-bromosuccinimide (NBS), is added to the mixture. organic-chemistry.orgacs.org The NBS facilitates the oxidative cyclization to furnish the final this compound.
A similar procedure was successfully used for the synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, where N-benzylethylenediamine and thiophene-2-carbaldehyde (B41791) were reacted and subsequently treated with NBS to give the product in a 78% yield. organic-chemistry.orgacs.org It was noted, however, that sterically crowded amines like N-benzylethylenediamine can sometimes lead to lower yields due to challenges in the initial aminal formation. organic-chemistry.org
One-pot syntheses using NBS have been developed that utilize an olefin, a nitrile, and an amine, showcasing the versatility of NBS in constructing the imidazoline scaffold. researchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a powerful and efficient strategy for generating molecular diversity. nih.gov Several MCRs have been developed for the synthesis of highly substituted 2-imidazolines.
A prominent example is the three-component reaction between an amine, an aldehyde, and an α-acidic isocyanide. nih.govorganic-chemistry.org The probable mechanism involves the in situ formation of an imine from the amine and aldehyde, followed by an aldol-type addition of the isocyanide and subsequent ring closure. nih.gov This method is particularly useful for creating libraries of complex imidazolines.
Another contemporary approach is a palladium-catalyzed multicomponent synthesis that couples imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, which then undergo decarboxylation to yield the imidazoline ring. mdpi.com While these MCRs typically produce more complex structures than the target compound, they represent advanced and efficient methods for accessing the 2-imidazoline core.
Table 1: Overview of Multicomponent Reaction Strategies for 2-Imidazoline Synthesis
| Reaction Type | Components | Key Features | Reference |
|---|---|---|---|
| Isocyanide-based MCR | Amine, Aldehyde, α-Acidic Isocyanide | Forms highly substituted 2-imidazolines; mild conditions. | nih.govorganic-chemistry.org |
| Palladium-catalyzed MCR | Imine, Acid Chloride, Carbon Monoxide | Forms imidazolinium salts which decarboxylate to imidazolines. | mdpi.com |
While hydrazine (B178648) and its derivatives are crucial reagents in heterocyclic synthesis, particularly for compounds like pyrazoles, their use in the direct cyclization to form the 2-imidazoline ring of this compound is not a commonly reported synthetic route in the surveyed chemical literature. Standard methodologies predominantly rely on the reaction of diamines with non-hydrazine-based C1 synthons.
Metal catalysts are frequently employed to facilitate the synthesis of 2-imidazolines, often under milder conditions or with improved yields compared to non-catalyzed methods.
Copper-Catalyzed Routes: Copper salts have proven effective in catalyzing the condensation of nitriles with diamines. For instance, a copper(II)-catalyzed reaction between aromatic nitriles and ethylenediamine, using cupric indole-3-acetate (B1200044) as a reusable catalyst, has been reported to be efficient under both reflux and microwave conditions. organic-chemistry.org This method could be adapted for the synthesis of this compound by using N-benzylethylenediamine and acetonitrile as the reactants. Another approach involves the use of Cu(OAc)₂ to catalyze the intramolecular C-H amination of N-alkylamidines to form the dihydroimidazole (B8729859) ring. researchgate.net
Gold-Catalyzed Routes: Gold catalysis represents a modern frontier in heterocyclic synthesis, often proceeding through unique intermediates like α-imino gold carbenes. While typically used for more complex transformations, a three-component gold(I)-catalyzed synthesis has been described where an α-imino gold carbene intermediate is captured by a nitrile to form an imidazole (B134444) ring. This highlights a sophisticated, contemporary approach to forming the core structure.
Ferric Chloride and Other Metals: While ferric chloride (FeCl₃) is a common and inexpensive Lewis acid catalyst used in a wide array of organic transformations, its specific application as a catalyst for the direct synthesis of this compound is not prominently documented in reviewed literature. nih.gov However, its potential as a Lewis acid to activate the C1 synthon (e.g., nitrile) for nucleophilic attack by the diamine remains plausible. Other metals like palladium have also been used, for example, in the cyclization of 2,3-allenyl amines with aryl iodides to yield polysubstituted 2-imidazolines. researchgate.net
Table 2: Examples of Metal-Catalyzed Syntheses of 2-Imidazolines
| Metal Catalyst | Reactants | Description | Reference |
|---|---|---|---|
| Copper(II) | Nitrile + Diamine | Efficient condensation, can be performed with reusable catalysts. | organic-chemistry.org |
| Gold(I) | Alkyne + Nitrene Source + Nitrile | Advanced three-component synthesis via an α-imino gold carbene intermediate. | [ ] |
| Palladium | 2,3-Allenyl amine + Aryl iodide | Forms polysubstituted 2-imidazolines via C-C and C-N bond formation. | researchgate.net |
Precursor Design and Modification Strategies
The synthesis of this compound fundamentally relies on the cyclization of a diamine precursor with a carboxylic acid equivalent. The strategic design and modification of these precursors are pivotal in directing the reaction towards the desired product.
A common synthetic route involves the reaction of N-benzylethylenediamine with a reagent that can provide the 2-methyl group. This is analogous to the synthesis of similar 2-substituted dihydroimidazoles where a substituted ethylenediamine is reacted with an aldehyde or its equivalent. For instance, the synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole is achieved by reacting N-benzylethylenediamine with thiophene-2-carbaldehyde. nih.govresearchgate.net This suggests that for the target compound, a key precursor would be N-benzylethylenediamine, which incorporates the N-benzyl group and the ethylenediamine backbone necessary for the dihydroimidazole ring.
Modification strategies for the precursors can be inferred from syntheses of related imidazole structures. For the synthesis of 1-benzyl-1H-imidazoles, various substituted benzyl (B1604629) bromides are used to alkylate the imidazole ring. ias.ac.in This highlights the possibility of introducing the benzyl group via N-alkylation of a pre-formed 2-methyl-4,5-dihydro-1H-imidazole ring. However, the more direct approach involves the careful selection of the initial diamine.
Another key precursor is the source of the 2-methyl group. While acetic acid or its derivatives could be used under harsh conditions, milder methods often employ nitriles. A convenient method for converting nitriles to imidazolines using ethylenediamine and trimethylaluminum (B3029685) has been reported for 2-substituted 4,5-dihydro-1H-imidazole derivatives. This suggests that acetonitrile could serve as a precursor for the 2-methyl group in a reaction with N-benzylethylenediamine.
The design of precursors is a critical aspect of the synthesis, with the choice of N-benzylethylenediamine being central to obtaining the desired 1-benzyl substitution pattern. The following table summarizes potential precursor strategies based on analogous reactions.
| Precursor 1 | Precursor 2 | Rationale |
| N-Benzylethylenediamine | Acetonitrile/Trimethylaluminum | Provides the complete N-benzyl-diamine backbone and the 2-methyl group via nitrile incorporation. |
| N-Benzylethylenediamine | Acetaldehyde/Oxidizing Agent | A common method involving condensation to an aminal followed by oxidative cyclization. |
| 2-Methyl-4,5-dihydro-1H-imidazole | Benzyl bromide | Introduction of the benzyl group via N-alkylation of the pre-formed dihydroimidazole ring. |
Optimization of Reaction Conditions and Yields in Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include temperature, solvent, catalyst, and reaction time.
Drawing from methodologies for similar compounds, one effective approach is the condensation of the diamine and aldehyde precursors, followed by an oxidative cyclization. In the synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, the reaction is initially performed at 0 °C and then stirred overnight at room temperature, employing N-bromosuccinimide (NBS) as the oxidizing agent in dichloromethane (DCM), which resulted in a 78% yield. nih.govresearchgate.net This indicates that a two-stage temperature profile and the choice of a suitable oxidizing agent are critical for high yields.
For syntheses involving multi-component reactions, which are common for imidazole derivatives, the choice of catalyst and solvent plays a significant role. While some syntheses proceed under catalyst-free conditions in water, others utilize catalysts such as zirconium(IV) chloride or iron(III) chloride to mediate the reaction. The use of microwave irradiation has also been shown to significantly reduce reaction times from hours to minutes and can lead to high yields. prepchem.comnih.gov
The table below presents a summary of reaction conditions from related dihydroimidazole and imidazole syntheses, which can inform the optimization process for the target compound.
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Oxidative Cyclization | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 0 °C to RT | Overnight | 78% | nih.govresearchgate.net |
| Multi-component | Zirconium(IV) chloride | Not specified | Not specified | Not specified | Good to excellent | wjbphs.com |
| Multi-component | None | Water | 130 °C | 8 h | Good to excellent | ias.ac.in |
| Microwave-assisted | None | Acidic media | Not applicable | 8 min | High | prepchem.com |
Exploration of Green Chemistry Approaches in Dihydroimidazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including dihydroimidazoles, to reduce the environmental impact of chemical processes. nih.gov Key strategies include the use of environmentally benign solvents, renewable starting materials, energy-efficient reaction conditions, and the reduction of waste. prepchem.comnih.gov
One of the primary green chemistry approaches is the replacement of volatile and hazardous organic solvents with safer alternatives. Water is an ideal green solvent, and some imidazole syntheses have been successfully carried out in aqueous media, often without the need for a catalyst. scispace.com For instance, a catalyst-free, one-pot synthesis of tri/tetrasubstituted-1H-imidazoles has been achieved in water at elevated temperatures. ias.ac.in
The use of biocatalysts or catalysts derived from renewable sources is another important aspect of green chemistry. Lemon juice, which is biodegradable and inexpensive, has been successfully employed as a bio-catalyst for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives in ethanol (B145695) at a mild temperature of 50 °C. scispace.com
Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. researchgate.net This technique is applicable to the synthesis of various heterocyclic compounds and represents a greener alternative to conventional heating methods. prepchem.comnih.gov Furthermore, solvent-free or solid-phase reactions, sometimes facilitated by grinding or microwave irradiation, eliminate the need for solvents altogether, thereby reducing waste and simplifying purification processes. prepchem.com
The application of these green chemistry principles to the synthesis of this compound could involve:
Utilizing water or a biodegradable solvent like ethanol.
Employing a biocatalyst or a recyclable solid-phase catalyst.
Using microwave irradiation to reduce reaction time and energy consumption.
These approaches not only make the synthesis more environmentally friendly but can also lead to more efficient and cost-effective production methods.
Reaction Mechanisms and Chemical Transformations of 1 Benzyl 2 Methyl 4,5 Dihydro 1h Imidazole
Mechanistic Investigations of Synthesis Pathways
The synthesis of 2-imidazolines, including 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole, is most commonly achieved through the condensation of an ethylenediamine (B42938) derivative with a nitrile or an ester. chemicalbook.com A prevalent method involves the reaction of N-benzylethylenediamine with an appropriate precursor.
One general and mild preparative procedure involves the reaction of a diamine with an aldehyde to form an aminal intermediate. mdpi.com This aminal is then oxidized, often using N-bromosuccinimide (NBS), to yield the corresponding imidazoline (B1206853). mdpi.com For instance, the synthesis of a similar compound, 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, was successfully carried out by reacting N-benzylethylenediamine with thiophene-2-carbaldehyde (B41791), followed by oxidation with NBS, resulting in a good yield. mdpi.comresearchgate.net This method, developed by Fujioka et al., is advantageous as it avoids harsh conditions or the need for expensive catalysts. mdpi.com
Another significant synthetic route is the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. researchgate.net This pathway is considered a primary mechanism for the formation of the imidazole (B134444) ring. researchgate.net While this method is broadly applicable for imidazoles, its principles can be adapted for dihydroimidazole (B8729859) synthesis.
Microwave-assisted cyclization presents a novel approach for constructing the 2-imidazoline ring. chemicalbook.com This method proceeds through the intermolecular cyclization of an in situ-generated urea (B33335) derivative. chemicalbook.com
The following table summarizes various synthetic methods for 2-imidazolines.
| Method | Precursors | Reagents/Conditions | Yield | Reference |
| Aldehyde Condensation | Aldehydes, Ethylenediamine | Iodine, Potassium Carbonate | Good | organic-chemistry.org |
| Aldehyde Condensation | Aldehydes, Ethylenediamine | Hydrogen Peroxide, Sodium Iodide, Anhydrous Magnesium Sulfate | High | organic-chemistry.org |
| Fujioka's Procedure | N-benzylethylenediamine, Thiophene-2-carbaldehyde | N-bromosuccinimide (NBS), Dichloromethane (B109758) (DCM) | 78% | mdpi.comresearchgate.net |
| Radziszewski Reaction | α-dicarbonyl compound, Aldehyde, Ammonia | - | - | researchgate.net |
| Microwave-Assisted Cyclization | 2-azido-N-alkylethanamine, Isocyanates | Tributylphosphine, 120°C | - | chemicalbook.com |
Reactivity Studies of the Dihydroimidazole Ring System
The 4,5-dihydro-1H-imidazole ring is a versatile heterocyclic system that participates in a variety of chemical transformations. Its reactivity is influenced by the presence of the C=N double bond and the two nitrogen atoms.
The dihydroimidazole ring can be dehydrogenated to form the corresponding imidazole. chemicalbook.com This oxidation can be achieved using various catalysts such as nickel-petroleum paste, palladium (Pd), or platinum (Pt). chemicalbook.com For example, 2-imidazolines can be smoothly oxidized to imidazoles using (diacetoxyiodo)benzene (B116549) at room temperature. organic-chemistry.org
The imidazole moiety itself is susceptible to oxidation by various agents. In the presence of hydrogen peroxide or azobisisobutyronitrile, the imidazole ring can be oxidized. nih.gov Computational studies on the oxidation of imidazole by hydroxyl radicals show that OH-addition pathways are more favorable than H-abstraction pathways. acs.org Ozone can also react with imidazole through addition to the double bond or by abstracting hydrogen atoms. acs.org
The C=N bond in the dihydroimidazole ring can be reduced. For instance, treatment of 1-aryl-2-imidazolines with sodium cyanoborohydride (NaCNBH₃) in ethanol (B145695) at room temperature can yield asymmetric N,N'-disubstituted ethylenediamines through ring opening. chemicalbook.com
The reduction of related imidazolium (B1220033) salts to imidazolines has also been studied. While strong reducing agents like lithium aluminum hydride can reduce nitrogen heterocycles, the use of sodium borohydride (B1222165) (NaBH₄) in protic solvents can lead to further reduction and ring opening of the intermediate enamine, resulting in diamines. stackexchange.com A plausible mechanism involves the reduction of the imidazoline ring to an imidazolidine, which then undergoes hydrolysis to a vicinal diamine. researchgate.net
The dihydroimidazole ring, being a cyclic amidine, exhibits characteristic reactivity towards electrophiles and nucleophiles. chemicalbook.com The nitrogen atoms, particularly the sp²-hybridized nitrogen, possess lone pairs of electrons, making them susceptible to electrophilic attack. globalresearchonline.net For instance, 2-imidazolines readily form quaternary salts when heated with alkyl halides. chemicalbook.com
Electrophilic substitution on the related imidazole ring typically occurs at the C4 and C5 positions. globalresearchonline.net The attack at C2 is less favored due to the resulting positive charge on the adjacent nitrogen atom. globalresearchonline.net Nucleophilic substitution on the imidazole ring is less common unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net In the case of halogenoimidazoles, nucleophilic substitution can occur. For example, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with various nucleophiles by displacing the 2-bromine atom. rsc.org
The dihydroimidazole ring can undergo cleavage under certain conditions. Acid and base hydrolysis of imidazolines are known to yield ethylenediamine derivatives. chemicalbook.com For instance, heating an imidazoline with concentrated hydrochloric acid or refluxing with 30% aqueous potassium hydroxide (B78521) can lead to the formation of ethylenediamine. chemicalbook.com The hydrolysis of imidazolines is acid-catalyzed and follows a pseudo-first-order reaction mechanism. whiterose.ac.uk
Ring-opening can also be induced by reagents like aroyl chlorides and sulfonyl chlorides, which react with the imidazoline to produce diaroylethylenediamines. chemicalbook.com Furthermore, computational studies on the hydrolysis of a nonaromatic imidazolidine-2-ylidene, a related structure, indicate that the ring-opened product is significantly more stable than the corresponding ion pair or carbene-water complex. nih.gov
The table below details the products of various ring-opening reactions.
| Reagent/Condition | Product | Reference |
| Concentrated Hydrochloric Acid (heat) | Ethylenediamine | chemicalbook.com |
| 30% Aqueous Potassium Hydroxide (reflux) | Ethylenediamine | chemicalbook.com |
| Aroyl Chloride | Diaroylethylenediamine | chemicalbook.com |
| Sulfonyl Chloride | Diaroylethylenediamine | chemicalbook.com |
| Sodium Cyanoborohydride (NaCNBH₃) | Asymmetric N,N'-disubstituted ethylenediamine | chemicalbook.com |
| Sodium Borohydride (NaBH₄) in protic solvent | Diamine (via ring opening of intermediate) | stackexchange.com |
Stereochemical Considerations in Reactions Involving the Compound
Stereochemistry can play a crucial role in the reactions of dihydroimidazoles, particularly in their synthesis and subsequent transformations. The synthesis of chiral imidazolines often serves as a key step in the preparation of chiral ligands for asymmetric catalysis. mdpi.com
The reduction of imidazolines can also proceed with stereoselectivity. For example, a method for the diastereoselective synthesis of meso-1,2-diarylethane-1,2-diamines involves the sodium reduction of imidazolines. researchgate.net The stereoselectivity of this protocol is attributed to the disrotatory electrocyclic ring closure of readily generated diazopentadienes, followed by a single-electron transfer (SET) reduction of the imidazoline fragment. researchgate.net
When considering the reduction of imidazolium salts, the stability of the resulting products can be influenced by stereochemical factors. For instance, products with fused rings may exhibit different stability compared to open-chain compounds. stackexchange.com
Catalyst-Assisted Transformations and their Mechanistic Insights
The chemical reactivity of this compound can be significantly influenced and expanded through the use of catalysts. These catalysts facilitate transformations that are otherwise difficult to achieve, often providing pathways to new molecular structures with enhanced selectivity and efficiency. The primary catalyst-assisted transformations involving the 2-imidazoline core are dehydrogenation to form the corresponding imidazole, as well as its participation as a ligand in various catalytic systems.
One of the most well-documented catalyst-assisted transformations of 2-imidazolines is their oxidation, or dehydrogenation, to the corresponding aromatic imidazole derivatives. This aromatization reaction is of significant interest as it provides a direct route to highly functionalized imidazoles, which are important scaffolds in medicinal chemistry and materials science. A variety of catalysts have been shown to be effective for this transformation.
Metal-based catalysts are commonly employed for the dehydrogenation of 2-imidazolines. chemicalbook.com Catalysts such as palladium (Pd), platinum (Pt), and nickel-petroleum paste have been reported to facilitate the conversion of 2-imidazolines to their imidazole counterparts. chemicalbook.com Another effective catalytic system for this transformation is potassium permanganate (B83412) (KMnO4) supported on silica (B1680970) gel (SiO2). researchgate.net This system offers the advantage of mild reaction conditions, operating at room temperature, and demonstrates high chemoselectivity. researchgate.net For instance, 2-alkylimidazolines can be selectively converted to the corresponding imidazoles in the presence of 2-arylimidazolines using this method. researchgate.net
Mechanistic studies, particularly using computational methods like Density Functional Theory (DFT), have shed light on the pathway of this dehydrogenation process. For the oxidation of 2-imidazolines using KMnO4/SiO2, a stepwise E1cb' (Elimination Unimolecular conjugate Base) mechanism is proposed to be the most favorable pathway. researchgate.net This mechanism is believed to be supported by the anomeric effect. researchgate.net
Beyond dehydrogenation, 2-imidazolines, including this compound, are recognized as valuable ligands in homogeneous catalysis. chemicalbook.com The nitrogen atoms in the imidazoline ring can coordinate with various transition metals such as copper, nickel, cobalt, and silver, forming stable complexes. chemicalbook.com These complexes can then act as catalysts in a range of organic reactions. For example, 2-arylimidazolines and the resulting 2-arylimidazoles have been successfully used as ligands in palladium-catalyzed Mizoroki-Heck reactions. researchgate.net
The aromatic counterpart, 1-benzyl-2-methyl-1H-imidazole, which is formed from the dehydrogenation of this compound, can also undergo further catalyst-assisted transformations. These include palladium-catalyzed oxidative Heck cross-coupling reactions, which allow for the functionalization of the imidazole backbone. researchgate.net
Below is a data table summarizing various catalysts used for the dehydrogenation of the 2-imidazoline ring, a key transformation for this compound.
Interactive Data Table: Catalysts for the Dehydrogenation of 2-Imidazolines
| Catalyst System | Substrate Scope | Reaction Conditions | Product | Mechanistic Notes | Reference |
| Potassium Permanganate / Silica Gel (KMnO₄/SiO₂) | 2-Alkylimidazolines, 2-Arylimidazolines | Room Temperature | Corresponding Imidazoles | Chemoselective for 2-alkyl over 2-aryl. Proposed E1cb' mechanism. | researchgate.net |
| Palladium (Pd) | General 2-Imidazolines | Not specified | Corresponding Imidazoles | Metal-catalyzed dehydrogenation. | chemicalbook.com |
| Platinum (Pt) | General 2-Imidazolines | Not specified | Corresponding Imidazoles | Metal-catalyzed dehydrogenation. | chemicalbook.com |
| Nickel-Petroleum Paste | General 2-Imidazolines | Not specified | Corresponding Imidazoles | Metal-catalyzed dehydrogenation. | chemicalbook.com |
| Activated Carbon–O₂ System | 2-Substituted Imidazolines | Not specified | Corresponding Imidazoles | Oxidative conversion. | researchgate.net |
Structural Elucidation and Spectroscopic Analysis of 1 Benzyl 2 Methyl 4,5 Dihydro 1h Imidazole and Its Research Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationnih.govresearchgate.netresearchgate.netipb.pt
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular structure. nih.gov
¹H NMR Spectral Analysis and Proton Assignmentchemicalbook.comlew.roasianpubs.orgresearchgate.netchemicalbook.comresearchgate.net
The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region (around 7.20-7.40 ppm). The benzylic methylene (B1212753) protons (CH₂) attached to the N1-position of the imidazoline (B1206853) ring resonate as a characteristic singlet at approximately 4.50-4.70 ppm.
The two methylene groups of the dihydro-imidazole ring (positions 4 and 5) are diastereotopic and often appear as two distinct multiplets, typically as triplets, in the range of 3.60-4.00 ppm. The methyl group protons at the C2-position give rise to a sharp singlet in the upfield region, generally around 2.00-2.10 ppm. The chemical shifts are influenced by the solvent and the specific electronic environment of the protons. lew.roasianpubs.orgresearchgate.net
Table 1: Representative ¹H NMR Chemical Shift Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) |
| Benzyl (N-CH₂) | 4.50 - 4.70 | Singlet (s) |
| Imidazoline (N-CH₂-CH₂-N) | 3.60 - 4.00 | Triplet (t) |
| Methyl (C-CH₃) | 2.00 - 2.10 | Singlet (s) |
¹³C NMR Spectral Analysis and Carbon Assignmentlew.rochemicalbook.comarabjchem.orgresearchgate.netchemicalbook.comchemguide.co.uk
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The C2 carbon of the imidazoline ring, bearing the C=N double bond, is significantly deshielded and appears far downfield, typically around 165-168 ppm. The carbons of the benzyl group's aromatic ring resonate in the 127-139 ppm range, with the quaternary carbon (C-ipso) appearing near 138-139 ppm.
The benzylic methylene carbon (N-CH₂) signal is found around 50-52 ppm. The two methylene carbons of the imidazoline ring (C4 and C5) are observed at approximately 48-50 ppm. The methyl carbon at position 2 is the most shielded, with its signal appearing in the upfield region, typically around 14-16 ppm. lew.roresearchgate.net
Table 2: Representative ¹³C NMR Chemical Shift Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=N (Imidazoline C2) | 165 - 168 |
| Aromatic (C₆H₅) | 127 - 139 |
| Benzyl (N-CH₂) | 50 - 52 |
| Imidazoline (C4, C5) | 48 - 50 |
| Methyl (C-CH₃) | 14 - 16 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)nih.govrsc.orgyoutube.comugm.ac.id
Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the two adjacent methylene groups of the imidazoline ring (H4 and H5), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., the benzylic CH₂ protons to the benzylic carbon, the methyl protons to the methyl carbon). youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show correlations between the benzylic protons and the protons on the imidazoline ring, as well as with the ortho-protons of the phenyl group, providing information about the molecule's preferred conformation in solution.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysischemicalbook.comresearchgate.netmdpi.comnih.govacs.org
Mass spectrometry is used to determine the molecular weight and confirm the molecular formula of the compound. For this compound (C₁₁H₁₄N₂), the monoisotopic mass is 174.1157 g/mol . epa.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for unambiguously confirming the elemental composition. researchgate.netmdpi.com
The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule would include:
Loss of the benzyl group: Cleavage of the N-CH₂ bond can result in a prominent peak corresponding to the benzyl cation [C₇H₇]⁺ at m/z 91.
Formation of the imidazoline fragment: The remaining fragment after the loss of the benzyl group would correspond to the [2-methyl-4,5-dihydro-1H-imidazolium]⁺ ion.
Ring fragmentation: The dihydro-imidazoline ring can undergo further fragmentation, leading to smaller charged species.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysislew.romdpi.comresearchgate.netresearchgate.netacs.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.
The most characteristic band is the C=N stretching vibration of the imidazoline ring, which typically appears as a strong absorption in the region of 1605-1650 cm⁻¹. lew.roacs.org The C-N stretching vibration is also prominent, usually found around 1240-1280 cm⁻¹. acs.org
Aromatic C-H stretching from the benzyl group is observed above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹), while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). acs.org Aromatic C=C stretching vibrations from the phenyl ring give rise to several bands in the 1450-1600 cm⁻¹ region.
Table 3: Key IR Absorption Bands
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3080 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=N Stretch (Imidazoline) | 1605 - 1650 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| C-N Stretch | 1240 - 1280 | Strong |
X-ray Crystallography for Solid-State Structure Determinationnih.govnih.govmdpi.com
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not detailed in the provided context, analysis of related benzyl-imidazole derivatives allows for a reliable prediction of its structural features. nih.govnih.gov
The analysis would confirm the five-membered dihydro-imidazole ring and the attachment of the benzyl and methyl groups at the N1 and C2 positions, respectively. The benzimidazole (B57391) ring system in related structures is typically planar. nih.gov A key feature often observed is the dihedral angle between the plane of the imidazole (B134444)/imidazoline ring and the plane of the benzyl group's phenyl ring, which is frequently found to be nearly perpendicular (around 85-90°). nih.gov
The crystal packing is often stabilized by a network of intermolecular interactions. These can include C-H···N hydrogen bonds, where a hydrogen atom from a benzyl or imidazoline ring interacts with a nitrogen atom of an adjacent molecule. nih.gov Additionally, C-H···π interactions, involving hydrogen atoms and the π-system of the aromatic rings, play a significant role in stabilizing the three-dimensional crystal lattice. nih.govmdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique in synthetic chemistry, serving as a cornerstone for the verification of a newly synthesized compound's elemental composition and, by extension, its empirical formula. This destructive method quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and occasionally other elements like sulfur (S), providing a critical checkpoint for structural elucidation. The principle lies in the complete combustion of a small, precisely weighed sample, followed by the quantification of the resulting combustion gases (CO₂, H₂O, N₂, etc.).
For novel compounds such as this compound and its derivatives, elemental analysis offers a direct comparison between the theoretically calculated elemental percentages, derived from the proposed molecular formula, and the experimentally determined values. A close correlation between the calculated and found data, typically within a ±0.4% margin, provides strong evidence for the compound's purity and affirms its proposed atomic makeup. This analysis is routinely performed alongside spectroscopic methods (NMR, IR, Mass Spectrometry) to build a comprehensive and unambiguous structural proof.
For the parent compound, This compound , the molecular formula is C₁₁H₁₄N₂. The theoretical elemental composition is calculated as follows:
Carbon (C): 75.82%
Hydrogen (H): 8.10%
Nitrogen (N): 16.08%
Detailed Research Findings
In the synthesis and characterization of derivatives of the core 1-benzyl-imidazoline structure, elemental analysis is consistently reported as a key validation step. For instance, in a study detailing the synthesis of 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole , a research derivative where the 2-methyl group is replaced by a thienyl group, the elemental composition was verified to confirm the successful synthesis. lmu.de The experimental findings were in excellent agreement with the calculated values for its proposed formula, C₁₄H₁₄N₂S. lmu.de
The data below showcases the typical format for reporting such results, highlighting the close match between theoretical and experimental values which confirms the compound's composition.
Interactive Data Table: Elemental Analysis of 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
| Element | Calculated (%) | Found (%) lmu.de | Difference (%) |
| Carbon | 69.39 | 69.55 | +0.16 |
| Hydrogen | 5.82 | 5.78 | -0.04 |
| Nitrogen | 11.56 | 11.60 | +0.04 |
This rigorous verification is a standard and indispensable procedure in the structural elucidation of new chemical entities, ensuring the foundational accuracy of the molecular formula before more complex spectroscopic interpretations are made. The close agreement seen in the data for the thienyl derivative provides a high degree of confidence in its assigned structure. lmu.de
Theoretical and Computational Studies of 1 Benzyl 2 Methyl 4,5 Dihydro 1h Imidazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are a cornerstone for predicting the behavior of molecules. For imidazoline (B1206853) derivatives, DFT is a widely used method to investigate structural, electronic, and reactivity parameters. researchgate.netnih.gov The B3LYP functional is a popular choice that, when combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), yields accurate predictions for molecular geometries, vibrational frequencies, and electronic properties. mdpi.comnih.gov
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis, particularly for the flexible benzyl (B1604629) group, is crucial for identifying the most stable conformer. This is often done by performing a Potential Energy Surface (PES) scan, where a specific dihedral angle (e.g., the angle defining the rotation of the benzyl group relative to the imidazoline ring) is systematically varied to find the global energy minimum. nih.gov For related imidazole (B134444) derivatives, DFT calculations have successfully predicted the most stable conformations. nih.gov
While specific optimized parameters for the title compound are not published, studies on analogous structures provide representative data. For instance, in related benzimidazole (B57391) derivatives optimized at the B3LYP/6-31G(d,p) level, the C=N bond length in the imidazole ring is a key parameter. nih.govmdpi.com For a molecule like 1-benzyl-2-phenyl-4,5-dihydro-1H-imidazole, experimental reactivity data has been determined, which is fundamentally linked to its ground-state geometry. lmu.de
Table 1: Representative Optimized Geometrical Parameters of a Related Imidazole Derivative (Note: This data is for a comparable substituted benzimidazole and serves as an illustrative example of parameters obtained through DFT.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=N | 1.35 - 1.39 | |
| C-N | 1.38 - 1.42 | |
| N-C-N | 105 - 110 |
Data compiled from principles described in studies on related heterocyclic compounds. nih.govmdpi.com
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net In computational studies of various imidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the imidazole ring and phenyl groups, while the LUMO may be distributed across the structure. nih.govresearchgate.net DFT calculations are routinely used to compute these energy levels and visualize the orbital distributions. researchgate.netresearchgate.net
For many 2-imidazoline derivatives, the nitrogen atoms of the ring are key sites of reactivity, which is reflected in the composition of the frontier orbitals. researchgate.net The HOMO is often centered on the imidazoline ring, highlighting its nucleophilic character. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: These values are representative examples from DFT studies of substituted imidazoles to illustrate the concept.)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2 to -5.5 |
| ELUMO | -1.5 to -0.8 |
Values are based on typical ranges found in computational studies of similar heterocyclic systems. nih.gov
DFT calculations are a powerful tool for elucidating reaction mechanisms at a molecular level. This involves mapping the potential energy surface of a reaction, locating transition states (the highest energy point along the reaction coordinate), and calculating activation energies. rsc.orgcuny.edu
For the synthesis of this compound, theoretical modeling could investigate the cyclization reaction between a substituted ethylenediamine (B42938) and a precursor for the methyl-carbon group. For instance, studies have explored the iron-catalyzed synthesis of imidazolines, revealing complex multicomponent redox reactions and characterizing key intermediates and transition states. rsc.org Such studies can rationalize how intermediates are formed and trapped within a catalyst's coordination sphere, providing insights that can be used to optimize synthetic routes. rsc.org Similarly, the mechanism for the formation of other imidazole-containing heterocycles has been successfully modeled, detailing the steps of cyclization and condensation. mdpi.com
Molecular Dynamics Simulations (if relevant to specific chemical behavior)
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum chemical calculations. nih.gov MD is particularly relevant for studying the behavior of molecules in solution, their interaction with biological targets like enzymes or receptors, or their self-assembly properties. nih.govajchem-a.comfrontiersin.org
For imidazoline derivatives, MD simulations have been used to study their role as corrosion inhibitors, modeling their adsorption onto metal surfaces. researchgate.net These simulations can reveal the most stable adsorption configurations and calculate binding energies, which correlate with experimental inhibition efficiencies. researchgate.net In a pharmaceutical context, MD simulations can explore how a ligand like an imidazoline derivative binds to and interacts with a protein's active site, assessing the stability of the ligand-protein complex over time by analyzing metrics like Root Mean Square Deviation (RMSD) and hydrogen bond formation. ajchem-a.comfrontiersin.org While no specific MD studies for this compound were found, this methodology is highly applicable to understanding its interactions in a condensed phase or biological system.
Prediction of Structure-Reactivity Relationships
By combining the electronic data from DFT calculations, it is possible to predict the reactivity of a molecule using global reactivity descriptors. These parameters are derived from the HOMO and LUMO energies based on conceptual DFT. researchgate.net
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -(I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).
These descriptors allow for a quantitative comparison of reactivity between different molecules. For example, studies on various 2-imidazoline derivatives have shown that the reactivity of the nitrogen atoms in the ring is highly dependent on the nature of the substituents at other positions. researchgate.net This structure-activity relationship (SAR) is crucial in fields like drug design and materials science. nih.govmdpi.com
Table 3: Calculated Global Reactivity Descriptors (Illustrative Example) (Note: This table demonstrates the type of data generated from DFT calculations for a representative heterocyclic compound.)
| Descriptor | Formula | Typical Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.5 - 6.2 |
| Electron Affinity (A) | -ELUMO | 0.8 - 1.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 - 2.5 |
Nonlinear Optical (NLO) Properties and Molecular Polarizability Predictions
Nonlinear optical (NLO) materials are substances whose optical properties (like the refractive index) change with the intensity of incident light. These materials are vital for modern technologies like signal processing and optical switches. nih.govrsc.org Computational methods, especially DFT, are instrumental in predicting the NLO response of molecules. frontiersin.org
The key NLO properties are related to how the molecule's electron cloud responds to an external electric field. This is described by:
Linear Polarizability (α): Describes the linear response of the electron cloud to the electric field.
First Hyperpolarizability (β): The primary determinant of second-order NLO activity.
Second Hyperpolarizability (γ): Related to third-order NLO effects.
For a molecule to have a significant NLO response, it often needs a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, leading to a large change in dipole moment upon electronic excitation. Imidazole and its derivatives are studied for NLO applications due to their electron-rich nature and synthetic versatility. researchgate.netnih.gov DFT calculations can predict the values of α and β, guiding the design of new NLO materials. researchgate.netrsc.org While no specific NLO data for this compound is available, studies on other substituted imidazoles have shown them to be promising candidates. researchgate.net
Table 4: Predicted NLO Properties (Illustrative Example for a Substituted Imidazole) (Note: These values are representative of those obtained in DFT studies of NLO-active organic molecules.)
| Property | Description | Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment (μ) | Ground state polarity | 2 - 5 Debye |
| Mean Polarizability (α) | Linear optical response | 150 - 250 |
Derivatization and Functionalization of 1 Benzyl 2 Methyl 4,5 Dihydro 1h Imidazole
Modification of the Imidazole (B134444) Nitrogen Atoms (e.g., N-alkylation, N-substitution)
The nitrogen atoms within the dihydroimidazole (B8729859) ring of 1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole are key sites for chemical modification. While the N-1 position is already substituted with a benzyl (B1604629) group, the N-3 position is a secondary amine and thus available for further substitution reactions.
N-alkylation is a common strategy to introduce additional functional groups. This can be achieved by reacting the parent compound with various alkylating agents. For instance, treatment with alkyl halides or other electrophiles in the presence of a base can lead to the formation of N-3 substituted derivatives. The regioselectivity of such reactions can be influenced by the nature of the reactants and the reaction conditions. beilstein-journals.org In related imidazole systems, N-alkylation has been extensively studied to produce a variety of derivatives. nih.govbeilstein-journals.org For example, the N-alkylation of imidazole, 2-methylimidazole, and 2-methyl-4-nitroimidazole has been carried out to generate compounds with antibacterial properties. nih.gov
Another approach involves the use of sulfonyl chlorides. For example, a hybrid compound containing a 4,5-dihydro-1H-imidazole core was reacted with various aryl and alkyl sulfonyl chlorides, leading to the formation of di-substituted sulfonamide derivatives. nih.gov This demonstrates the reactivity of the imidazole nitrogens towards sulfonylating agents.
The table below summarizes typical N-substitution reactions applicable to the dihydroimidazole scaffold.
| Reagent Type | Example Reagent | Product Type | Reference |
| Alkyl Halide | Methyl Iodide | N-3 Alkylated Dihydroimidazole | researchgate.net |
| Sulfonyl Chloride | Benzenesulfonyl chloride | N-3 Sulfonylated Dihydroimidazole | nih.gov |
| Acyl Chloride | Acetyl chloride | N-3 Acylated Dihydroimidazole | beilstein-journals.org |
Substitutions on the Benzyl Moiety
The benzyl group attached to the N-1 position offers another avenue for derivatization. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at the ortho, meta, and para positions. The synthesis of such derivatives typically starts from a substituted benzyl bromide which is then reacted with 2-methyl-4,5-dihydro-1H-imidazole.
Research has shown the synthesis of numerous 1-benzyl-imidazole derivatives with substituents on the benzyl ring. acs.org For example, compounds with cyano, nitro, bromo, and fluoro groups on the benzyl moiety have been prepared. acs.orggoogle.com The synthesis of 1-(4-bromobenzyl)-1H-imidazole involves the alkylation of imidazole with 4-bromobenzyl bromide. acs.org Similarly, p-methoxybenzaldehyde and p-nitrobenzaldehyde have been used to create the corresponding substituted imidazolines. mdpi.comresearchgate.net These examples highlight that a wide array of electronic and steric properties can be introduced to the benzyl ring.
The following table provides examples of synthesized 1-substituted benzyl-imidazole derivatives, which serve as a model for the derivatization of this compound.
| Benzyl Substituent | Starting Material | Resulting Compound Class | Reference |
| 4-Cyano | 4-Cyanobenzyl bromide | 1-(4-Cyanobenzyl)-imidazole derivatives | acs.orggoogle.com |
| 4-Nitro | 4-Nitrobenzyl bromide | 1-(4-Nitrobenzyl)-imidazole derivatives | acs.orggoogle.com |
| 4-Bromo | 4-Bromobenzyl bromide | 1-(4-Bromobenzyl)-imidazole derivatives | acs.org |
| 4-Fluoro | 4-Fluorobenzyl bromide | 1-(4-Fluorobenzyl)-imidazole derivatives | google.com |
| 2-Methyl | 2-Methylbenzyl bromide | 1-(2-Methylbenzyl)-imidazole derivatives | google.com |
Functionalization of the Methyl Group at C-2 Position
The methyl group at the C-2 position of the dihydroimidazole ring is another site for chemical modification, although it is generally less reactive than the nitrogen atoms or the benzyl ring. Functionalization of this group can lead to novel derivatives with potentially altered properties.
One common approach for functionalizing alkyl groups attached to heterocyclic rings is through lithiation followed by reaction with an electrophile. However, this can be challenging and may require specific activating groups on the ring. researchgate.net
A more direct route to C-2 functionalized imidazoles is through the synthesis starting from a different precursor. For example, 2-imidazolecarboxaldehyde can be selectively hydrogenated to yield 2-methylimidazole. rsc.org This suggests that the reverse reaction, the oxidation of the methyl group to an aldehyde, is a feasible transformation. The resulting aldehyde, such as 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde, is a versatile intermediate for further reactions. sigmaaldrich.combldpharm.com
Furthermore, the synthesis of 2-hydroxymethyl-1H-imidazoles has been achieved from 1,3-dihydro-imidazole-2-thiones through a multi-step process involving desulfurization, formylation, and reduction. researchgate.net This indicates that the C-2 methyl group can be converted into a hydroxymethyl group, which can then be used for further derivatization.
| Target Functional Group | Synthetic Strategy | Key Intermediate | Reference |
| Aldehyde | Oxidation of the methyl group | 2-Imidazolecarboxaldehyde | rsc.org |
| Hydroxymethyl | Reduction of a C-2 carboxylate or aldehyde | 1H-imidazole-2-methanol | researchgate.netrsc.org |
| Thioether | Substitution on a 2-thiol | 2-(Benzylthio)-4,5-dihydro-1H-imidazole | chemscene.com |
Synthesis of Hybrid Compounds Incorporating the Dihydroimidazole Scaffold
The this compound scaffold can be incorporated into larger, more complex molecules to create hybrid compounds. This strategy aims to combine the properties of the dihydroimidazole core with those of other pharmacophores or functional units to develop new chemical entities.
An example of this approach is the synthesis of hybrid compounds containing both a phthalazin-1(2H)-imine and a 4,5-dihydro-1H-imidazole core. nih.gov In this work, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine was synthesized and subsequently derivatized. nih.gov This demonstrates the feasibility of linking the dihydroimidazole ring to other heterocyclic systems.
Another strategy involves the synthesis of 2-substituted-4-benzyl-5-methylimidazoles, where various groups are attached at the 2-position of the imidazole ring. nih.gov For instance, compounds like 4-benzyl-2-benzylthio-5-methyl-1H-imidazole have been synthesized. nih.gov These examples showcase the potential to create a diverse library of hybrid molecules based on the dihydroimidazole framework.
| Linked Moiety | Synthetic Approach | Example Hybrid Compound | Reference |
| Phthalazin-1(2H)-imine | Reaction of 2-chloro-4,5-dihydro-1H-imidazole with phthalazine | 2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | nih.gov |
| Benzylthio group | Alkylation of a 2-thiol with benzyl bromide | 4-Benzyl-2-benzylthio-5-methyl-1H-imidazole | nih.gov |
| Pyrazole | Condensation reactions | Benzimidazole (B57391) Benzylpyrazole derivatives | acs.org |
Development of Chiral Derivatives and Enantioselective Synthesis
The development of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry where stereochemistry plays a crucial role. Imidazolines are known to be effective chiral ligands in transition metal catalysis. mdpi.comresearchgate.net
Enantioselective synthesis can be achieved through various strategies. One approach is to use chiral starting materials. For instance, if the synthesis starts from a chiral diamine, the resulting dihydroimidazole will also be chiral.
Regioselective N-alkylation of the 1H-indazole scaffold, a related heterocyclic system, has been shown to be influenced by steric and electronic effects, which can be a tool in designing stereoselective syntheses. beilstein-journals.org The development of protocols for regioselective synthesis is a step towards achieving enantioselectivity.
| Approach | Description | Potential Outcome | Reference |
| Chiral Starting Materials | Use of an enantiomerically pure diamine in the synthesis. | Enantiomerically pure dihydroimidazole derivative. | mdpi.com |
| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer. | Enantioenriched dihydroimidazole derivative. | researchgate.net |
| Resolution | Separation of a racemic mixture of the dihydroimidazole. | Isolation of individual enantiomers. | N/A |
Advanced Analytical Methodologies in Research on the Compound
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)
Chromatographic methods are fundamental in the analysis of 1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole, serving to separate the compound from impurities, starting materials, and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques for purity assessment and analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For imidazoline (B1206853) derivatives, GC-MS is effective for identifying and quantifying volatile impurities. The National Institute of Standards and Technology (NIST) maintains mass spectrometry data for closely related compounds, such as 2-benzyl-4,5-dihydro-1H-imidazole, which serves as a reference for identifying fragmentation patterns. nist.gov The analysis of related imidazoles is often challenged by their high polarity and water solubility, which can necessitate derivatization steps to improve volatility for GC analysis. mdpi.com A validated GC-MS method involves establishing parameters like linearity, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is particularly suited for the analysis of less volatile or thermally sensitive compounds like this compound. Reverse-phase (RP) HPLC is a common mode used for its separation. sielc.com In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.com For applications compatible with mass spectrometry (LC-MS), volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com HPLC methods can be scaled up for preparative separation, allowing for the isolation of highly pure compound for further studies. sielc.com The development of these methods is crucial for monitoring reaction progress and ensuring the final product is substantially free of impurities. google.com
| Technique | Stationary Phase (Column) | Mobile Phase Example | Detector | Application |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium (carrier gas) | Mass Spectrometer | Identification of volatile impurities and byproducts. |
| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water with Formic Acid | UV, Mass Spectrometer | Purity assessment, quantification, preparative isolation. |
Advanced Spectroscopic Techniques for Trace Analysis (e.g., Raman Spectroscopy)
While standard spectroscopic methods provide basic structural information, advanced techniques are required for detecting and analyzing trace amounts of this compound. Surface-Enhanced Raman Spectroscopy (SERS) stands out as a highly sensitive method for this purpose.
Surface-Enhanced Raman Spectroscopy (SERS): Standard Raman spectroscopy, which measures the inelastic scattering of light, can provide a chemical fingerprint of a molecule. chemicalbook.com However, the Raman signal is inherently weak, making it unsuitable for trace analysis. SERS overcomes this limitation by dramatically amplifying the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. numberanalytics.commdpi.com This enhancement is primarily due to localized surface plasmon resonance (LSPR), an effect that creates a strong electromagnetic field at the metal surface, significantly boosting the intensity of the Raman scattering. numberanalytics.com
This technique offers high sensitivity and selectivity, enabling the detection of molecules at very low concentrations. numberanalytics.commdpi.com For the analysis of this compound, SERS could be employed to study its presence in complex matrices or to investigate surface interactions at the molecular level, applications where conventional methods would lack the required sensitivity. numberanalytics.com
| Feature | Standard Raman Spectroscopy | Surface-Enhanced Raman Spectroscopy (SERS) |
| Principle | Inelastic scattering of photons by molecular vibrations. | Enhancement of Raman scattering by molecules adsorbed on a nanostructured metal surface. numberanalytics.com |
| Sensitivity | Low, requires higher concentrations. | Very high, capable of single-molecule detection. numberanalytics.commdpi.com |
| Signal Strength | Weak. | Enhanced by factors of 10⁶ to 10¹⁴. |
| Application | Bulk material characterization. | Trace chemical analysis, surface studies, biomedical imaging. numberanalytics.commdpi.com |
Electrochemical Methods for Redox Characterization
Electrochemical methods are instrumental in characterizing the redox properties of this compound. These techniques probe the transfer of electrons to and from the molecule, providing insight into its reactivity and potential applications in areas like catalysis or materials science.
The electrochemical behavior of imidazoles and their derivatives can be investigated through techniques such as cyclic voltammetry and controlled-current electrolysis. Research into the electrochemical synthesis of imidazoles reveals key aspects of their redox nature. nih.gov For instance, the synthesis can proceed under constant current conditions, where the cyclization and aromatization of intermediates are electrochemically induced. nih.gov
These studies often involve investigating the cathodic reduction of various unsaturated intermediates containing C=N bonds. nih.gov Understanding the reduction and oxidation potentials of this compound is crucial for controlling its synthesis and predicting its stability under various electronic conditions. The inherent electrical conductivity of many imidazole-based compounds further underscores the relevance of these characterization methods. mdpi.com
| Electrochemical Parameter | Technique | Information Gained |
| Redox Potentials | Cyclic Voltammetry (CV) | Potential at which the compound is oxidized or reduced. |
| Electron Transfer Kinetics | Cyclic Voltammetry (CV) | Rate of electron transfer to/from the electrode surface. |
| Reaction Mechanism | Controlled-Current Electrolysis | Study of reaction pathways, such as cyclization and aromatization steps. nih.gov |
| Stability | Chronoamperometry | Stability of the oxidized or reduced forms of the compound over time. |
Exploration of Advanced Chemical Applications Non Biological
Role as Ligands in Coordination Chemistry
The nitrogen atoms within the 4,5-dihydro-1H-imidazole ring are key to its function as a ligand. The lone pair of electrons on the sp2-hybridized nitrogen atom allows it to act as a potent electron donor, or Lewis base, readily coordinating with a variety of metal centers. Imidazolines are recognized as a valuable class of organic compounds that serve as ligands for metal catalysis. researchgate.netmdpi.com
1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole is capable of forming stable coordination complexes with various transition metals. The N-benzyl group provides steric bulk, which can influence the coordination geometry and stability of the resulting metal complex. This steric hindrance can be tailored to create specific catalytic pockets around the metal center.
While direct studies characterizing metal complexes of this compound are not widely published, research on related imidazole (B134444) derivatives provides significant insights. For instance, 1-Benzyl-5-(chloromethyl)-1H-imidazole has been used to form and structurally characterize complexes with Cobalt(II). These complexes were analyzed using methods such as UV-Vis and IR spectroscopy, along with X-ray diffraction, to understand their stability and structure. Similarly, the characterization of complexes involving the target compound would involve techniques like single-crystal X-ray diffraction to determine the precise bond angles and lengths between the imidazoline (B1206853) ligand and the metal, NMR spectroscopy to understand the complex's structure in solution, and elemental analysis to confirm its composition.
| Potential Metal Ion | Expected Complex Type | Key Characterization Techniques | Information Gained |
|---|---|---|---|
| Palladium(II) | Square Planar | X-ray Diffraction, ¹H NMR, ¹³C NMR | Coordination geometry, ligand binding mode |
| Ruthenium(II) | Octahedral | FT-IR, UV-Vis Spectroscopy | Metal-ligand bond vibrations, electronic transitions |
| Copper(I) | Tetrahedral | Mass Spectrometry, Elemental Analysis | Confirmation of molecular weight and stoichiometry |
| Rhodium(I) | Square Planar | Chiroptical Spectroscopy (CD/ORD) | Stereochemistry of chiral complexes |
Imidazoline derivatives are renowned for their role as ligands in transition metal catalysis. researchgate.netmdpi.com The complexes formed from ligands like this compound are potential catalysts for a range of organometallic reactions. The electronic properties of the ligand can be tuned by substituents, which in turn modifies the catalytic activity of the metal center. These ligands are particularly prominent in asymmetric catalysis, where chiral versions are used to induce stereoselectivity. researchgate.netmdpi.com
If a chiral version of this compound were synthesized (for example, by using a chiral diamine precursor), it could be employed in various enantioselective transformations. These include hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The steric bulk of the N-benzyl group would play a crucial role in creating a chiral environment that favors the formation of one enantiomer of the product over the other.
Precursors in Materials Science
The reactivity of the imidazole ring system makes it a valuable building block for novel materials. Derivatives of this class are explored for their utility in creating polymers and other functional materials with unique properties.
This compound can be envisioned as a functional monomer for polymerization. While this specific molecule has not been detailed as a monomer, related imidazole-based monomers have been successfully copolymerized. For example, research has demonstrated the synthesis of copolymers using methyl methacrylate (B99206) (MMA) and an allyl-derived imidazole monomer. nih.gov This indicates the feasibility of incorporating imidazole functionalities into polymer backbones to impart specific properties. The presence of the benzyl (B1604629) and methyl groups in the target compound could enhance the thermal stability and modify the solubility of resulting polymers.
| Polymerization Type | Potential Co-monomer | Resulting Polymer Property | Potential Application |
|---|---|---|---|
| Radical Polymerization | Styrene, Acrylates | Enhanced thermal stability, altered refractive index | Specialty plastics, coatings |
| Ring-Opening Polymerization | Lactide, Caprolactone | Introduction of functional handles, altered degradability | Biocompatible materials |
| Coordination Polymerization | Ethylene, Propylene | Modified catalytic activity for olefin polymerization | Polyolefin synthesis |
Imidazole-containing compounds are integral to the development of functional materials, including those with specific optical and electronic properties. nih.gov Donor-acceptor conjugated copolymers featuring imidazole moieties have been investigated for their photovoltaic properties. nih.gov The permanent dipole moment of the imidazole ring can influence the material's electronic band gap and exciton (B1674681) binding energy, which are critical parameters for applications in organic solar cells and light-emitting diodes (OLEDs). The this compound unit could be incorporated into larger conjugated systems to create novel dyes or materials for optical applications.
Applications in Synthetic Organic Chemistry (e.g., as Synthons, Chiral Auxiliaries)
Beyond coordination chemistry and materials science, imidazolines are highly valued as intermediates and control elements in synthetic organic chemistry. researchgate.netmdpi.com
The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. The this compound structure can be considered a synthon for introducing a protected form of a specific diamine-aldehyde condensate into a larger molecule. Its stability under certain conditions and the ability to deprotect or transform it later make it a useful synthetic intermediate.
A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral starting material to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereochemistry has been set, the auxiliary is removed. sigmaaldrich.com While common examples of chiral auxiliaries include oxazolidinones and ephedrine (B3423809) derivatives, the general class of imidazolines has been noted for its potential as chiral ligands and auxiliaries in asymmetric catalysis. researchgate.netmdpi.comsigmaaldrich.com If prepared in an enantiomerically pure form, this compound could function as a chiral auxiliary, for instance, by attaching it to a carboxylic acid to form an amide, and then using the steric influence of the benzyl group to direct alkylation or addition reactions to the alpha-carbon before cleaving the auxiliary.
Supramolecular Chemistry and Host-Guest Interactions
The unique structural characteristics of this compound, featuring a heterocyclic core with both hydrogen bond accepting sites and a bulky aromatic substituent, suggest its potential utility in the realm of supramolecular chemistry and host-guest interactions. While specific research focusing exclusively on this compound's supramolecular behavior is not extensively documented, the principles of molecular recognition and self-assembly can be applied to its structure to explore potential applications. The imidazole moiety is a well-known functional group in the design of supramolecular complexes, readily participating in non-covalent interactions. nih.gov
In the context of host-guest chemistry, the this compound molecule could potentially act as a guest, fitting into the cavity of a larger host molecule. The benzyl group would likely play a crucial role in the binding affinity and selectivity, interacting with hydrophobic pockets or aromatic surfaces within the host. Conversely, derivatives of this compound could be incorporated into larger macrocyclic or cage-like structures, where the dihydroimidazole (B8729859) unit acts as a binding site for smaller guest species, such as metal ions or small organic molecules. The ability of imidazole-containing ligands to coordinate with metal centers is well-established and forms the basis for the construction of various metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com
The formation of such host-guest complexes is often studied using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and X-ray crystallography. These methods can provide detailed insights into the binding stoichiometry, association constants, and the specific intermolecular interactions at play.
To illustrate the potential interactions, the table below outlines the types of non-covalent bonds that this compound could form and the analytical techniques that could be used to study them.
| Type of Interaction | Participating Moiety | Potential Interacting Partner | Governing Principle | Analytical Technique for Study |
| Hydrogen Bonding | Imidazoline Nitrogen Atom | Hydrogen Bond Donors (e.g., alcohols, amides) | Electrostatic attraction between a hydrogen atom and an electronegative atom. | NMR Spectroscopy, IR Spectroscopy, X-ray Crystallography |
| π-π Stacking | Benzyl Group | Aromatic Rings (e.g., in other molecules or a host) | Van der Waals forces between aromatic rings. | NMR Spectroscopy (Upfield shift of aromatic protons), X-ray Crystallography |
| Hydrophobic Interactions | Benzyl Group | Nonpolar cavities or surfaces of a host molecule | The tendency of nonpolar substances to aggregate in aqueous solution. | Isothermal Titration Calorimetry (ITC), NMR Spectroscopy |
| Coordination Bonding | Imidazoline Nitrogen Atom | Metal Ions | Donation of a lone pair of electrons from the nitrogen to an empty orbital of the metal. | UV-Vis Spectroscopy, X-ray Crystallography, Mass Spectrometry |
Future Research Directions and Unexplored Avenues for 1 Benzyl 2 Methyl 4,5 Dihydro 1h Imidazole
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-imidazolines has evolved from classical methods, which often required harsh conditions or expensive catalysts, to more efficient and environmentally benign protocols. mdpi.comresearchgate.net Future research on 1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole should focus on developing synthetic routes that prioritize sustainability, efficiency, and atom economy.
Current methodologies for related compounds provide a blueprint for these future endeavors. For instance, a modified Fujioka's procedure, which utilizes N-bromosuccinimide (NBS) for the cyclization of an aminal intermediate, has proven effective for synthesizing analogous structures like 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole in good yields. mdpi.comresearchgate.net Other modern approaches for 2-imidazoline synthesis involve reagents such as tert-butyl hypochlorite (B82951) or iodine under mild conditions. organic-chemistry.org
A significant avenue for development lies in "green" chemistry. The use of hydrogen peroxide as an oxidant, in the presence of sodium iodide, represents a mild and environmentally friendly process for creating the 2-imidazoline ring. organic-chemistry.org Furthermore, multicomponent reactions (MCRs), which allow for the construction of complex molecules like 2-imidazolines from simple precursors in a single step, offer a powerful strategy for improving efficiency and reducing waste. acs.org Adapting these MCR strategies to the specific synthesis of this compound is a promising research direction.
Table 1: Comparison of Synthetic Methods for 2-Imidazoline Derivatives
| Method | Key Reagents | Advantages | Reference |
| Classical Condensation | Nitriles, Esters with Ethylenediamine (B42938) | Well-established | researchgate.net |
| Fujioka's Procedure (Modified) | Aldehyde, N-benzylethylenediamine, NBS | Mild conditions, good yields | mdpi.comresearchgate.net |
| Hypochlorite Method | Aldehydes, Ethylenediamines, t-BuOCl | High yields, direct synthesis of ligands | organic-chemistry.org |
| Iodine-Mediated Synthesis | Aldehydes, Ethylenediamine, Iodine, K₂CO₃ | Mild conditions, simple procedure | organic-chemistry.org |
| Green H₂O₂ Oxidation | Aldehydes, Ethylenediamine, H₂O₂, NaI | Environmentally friendly, mild | organic-chemistry.org |
| Multicomponent Reaction (MCR) | Amines, Aldehydes, Isocyanides | High diversity, efficiency | acs.org |
Comprehensive Mapping of Reactivity Profiles
While the fundamental reactivity of the 2-imidazoline core is understood, a detailed, quantitative reactivity profile for this compound is yet to be fully established. Future research should aim to map its reactions with a wide range of electrophiles and nucleophiles, providing a predictive framework for its synthetic utility.
A key aspect of its reactivity is the C=N imine bond within the heterocyclic ring. This functional group is susceptible to additions and can act as a precursor to other functionalities. A crucial reaction pathway for 2-imidazolines is their oxidation to the corresponding aromatic imidazole (B134444) derivatives. organic-chemistry.orglongdom.org Investigating various oxidizing agents and conditions for this transformation would be valuable.
Quantitative data, such as that found in Mayr's Database of Reactivity Parameters, is essential for a precise understanding. For the closely related compound 1-benzyl-2-phenyl-4,5-dihydro-1H-imidazole, the nucleophilicity parameter (N) and the sensitivity parameter (sN) have been determined. A similar quantitative study for the title compound would be highly beneficial for predicting its reaction kinetics.
Furthermore, the reactivity of the substituents should be explored. The benzyl (B1604629) group and the methyl group can potentially undergo various transformations, adding to the synthetic versatility of the molecule. The use of the related compound 1-Benzyl-2-methyl-1H-imidazole as an intermediate in the synthesis of other functionalized imidazoles highlights the potential for the imidazole ring itself to undergo further reactions, such as electrophilic substitution. guidechem.com
Advanced Computational Modeling for Complex Systems
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling represents a largely unexplored frontier.
Future research should employ methods like Density Functional Theory (DFT) to elucidate the molecule's structural and electronic properties. nih.gov These calculations can provide precise data on bond lengths, bond angles, dihedral angles, and the energies of frontier molecular orbitals (HOMO-LUMO), which are fundamental to understanding its reactivity. nih.gov
Molecular docking simulations are another critical area of research. Such studies have been used extensively for related 1-benzyl-1H-imidazoles to model their interactions with biological targets like enzymes. acs.org Similar in silico docking studies could predict the binding affinity and mode of interaction of this compound with various proteins or metal catalysts, guiding its application in drug design or catalysis. acs.orgresearchgate.net
Moreover, computational tools can predict physicochemical and pharmacokinetic parameters (ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net These in silico predictions are invaluable in the early stages of developing new therapeutic agents or functional materials, saving significant time and resources.
Table 2: Potential Computational Studies for this compound
| Computational Method | Research Goal | Potential Insights | Reference (Analogous Studies) |
| Density Functional Theory (DFT) | Determine optimized geometry and electronic structure. | Bond lengths/angles, HOMO-LUMO gap, charge distribution. | nih.gov |
| Molecular Docking | Predict interactions with target proteins or catalysts. | Binding affinity, interaction modes, identification of key residues. | acs.orgresearchgate.net |
| ADMET Prediction | Evaluate drug-likeness and pharmacokinetic properties. | Bioavailability, blood-brain barrier permeation, toxicity profile. | researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze chemical bonds and intermolecular interactions. | Nature of hydrogen bonds and other weak interactions. | nih.govnih.gov |
Exploration of Emerging Non-Biological Applications in Interdisciplinary Fields
While imidazoline (B1206853) derivatives are widely studied for their biological activities, their non-biological applications present a rich and expanding field of research. A primary focus for future studies on this compound should be its use in catalysis and materials science.
Imidazolines are well-established as crucial ligands in transition metal catalysis and as precursors to N-heterocyclic carbenes (NHCs). mdpi.comresearchgate.net NHCs are a powerful class of organocatalysts, and their complexes with metals are used in a vast array of chemical transformations. The title compound could serve as a precursor to a specific NHC, whose steric and electronic properties could be tuned for specific catalytic applications. The development of chiral versions of this ligand could also be instrumental in asymmetric catalysis. researchgate.net
In materials science, heterocyclic compounds are increasingly used as building blocks for functional materials. For example, related oxazoline (B21484) polymers have been used to create hybrid nanoparticles for biomedical applications. Future research could explore the polymerization of vinyl-substituted derivatives of this compound or its incorporation into larger macromolecular structures to create novel polymers, coordination frameworks, or liquid crystals with unique properties. researchgate.net Its role as a versatile synthetic intermediate further underscores its potential in creating complex molecules for various technological applications. longdom.org
Q & A
Q. What are the key parameters to optimize in the synthesis of 1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole?
The synthesis efficiency of this compound depends on reaction temperature (typically 80–120°C), catalyst concentration (e.g., 5–10 mol% acid/base catalysts), and reaction time (6–24 hours). Continuous flow processes can enhance yield by improving mass transfer and reducing side reactions. Characterization via NMR and IR spectroscopy is critical to confirm structural integrity and purity .
Q. How does this compound participate in oxidation and substitution reactions?
The compound undergoes oxidation at the dihydroimidazole ring to form imidazole derivatives, while the benzyl group facilitates electrophilic substitution (e.g., nitration or halogenation). Reductive alkylation of the imidazole nitrogen can also occur under hydrogenation conditions. Solvent polarity and temperature must be controlled to avoid over-oxidation or decomposition .
Q. What experimental approaches are used to study its biological activity?
Mechanistic studies often involve enzyme inhibition assays (e.g., cytochrome P450 isoforms) and cytotoxicity screens (MTT assays on cancer cell lines). Dose-response curves are essential to differentiate between pro-enzymatic effects at low doses (<10 µM) and cytotoxic effects at higher doses (>50 µM) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
X-ray crystallography using SHELXL software is recommended for high-resolution refinement. Challenges include resolving positional disorder in the benzyl group and addressing potential twinning. Complementary techniques like DFT-optimized molecular geometry can validate crystallographic data .
Q. How should researchers address contradictory data in biological activity studies?
Discrepancies in IC50 values may arise from variations in cell line sensitivity or assay conditions (e.g., serum content). Meta-analyses of dose-response data across multiple studies, coupled with kinetic binding assays (e.g., surface plasmon resonance), can clarify mechanism-specific effects .
Q. What computational methods predict its interaction with biological targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina) models binding to targets like EGFR or cytochrome P450. MD simulations assess stability of ligand-receptor complexes .
Q. How does the compound achieve selectivity for specific enzyme isoforms?
Structural analogs with modified substituents (e.g., chloro or methoxy groups) are synthesized to probe steric and electronic effects. Competitive inhibition assays with isoform-specific substrates (e.g., CYP3A4 vs. CYP2D6) identify selectivity drivers .
Q. What methodologies assess its metabolic stability and toxicity?
- In vitro: Microsomal stability assays (human liver microsomes) quantify metabolic half-life.
- In vivo: Acute toxicity studies in rodent models monitor organ-specific effects (e.g., liver enzymes).
- In silico: ADMET predictors (e.g., SwissADME) evaluate bioavailability and hepatotoxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
